Histone H4 Peptide Substrate (15-24)

Lysine methyltransferase SET8 substrate specificity

Generic H4 N-terminal peptides invalidate KMT5A (SET8) kinetic data due to strict substrate specificity. This exact H4(15-24) peptide (AKRHRKVLRD) is the validated minimal recognition motif, co-crystallized with SET8 (PDB: 1ZKK, 1.45 Å). • Km ~1-2 µM for KMT5A; reliable IC50 measurements • Compatible with KMT5B di-/trimethylation assays • Suitable for radiometric, FP, ITC, and MS detection formats • Lyophilized, ≥98% purity; ready for antibody validation and crystallography

Molecular Formula
Molecular Weight 1278
Cat. No. B1163040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHistone H4 Peptide Substrate (15-24)
SynonymsHistone H4K20 Peptide; SET8 Methyltransferase Acceptor Peptide
Molecular Weight1278
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H4(15-24) Substrate Specificity Overview


Histone H4 Peptide Substrate (15-24), spanning residues Ala15 through Asp24 of the human histone H4 N-terminal tail, is a defined 10-amino-acid synthetic peptide (sequence: AKRHRKVLRD) utilized as a substrate for lysine methyltransferases and, in appropriately extended forms, for histone acetyltransferases [1]. This peptide contains Lys20, the sole target residue for KMT5A (SET8/PR-SET7)-catalyzed monomethylation and KMT5B (SUV4-20H1)-catalyzed di-/trimethylation [2]. The 15-24 sequence defines the minimal high-affinity recognition motif for KMT5A, as demonstrated by the 1.45 Å crystal structure of hSET8 bound to H4(15-24) and S-adenosylhomocysteine (PDB: 1ZKK), which reveals extensive hydrogen bonding, salt bridge, and van der Waals contacts spanning residues R17 through R23 that are essential for substrate specificity [3].

Workflow: KMT5A/B methyltransferase activity assays
Substrate: H4(15-24) peptide targeting Lys20
Recognition: R17-H18 specificity determinants, reported in PDB 1ZKK

Why H4(15-24) Cannot Be Substituted


Generic substitution with alternative H4 N-terminal peptides—including H4(1-20), H4(1-24), or full-length histone H4—is scientifically invalid for specific applications due to fundamental differences in enzyme recognition and catalytic efficiency. KMT5A (SET8) exhibits strict substrate specificity requiring residues flanking Lys20 within the 15-24 region; mutational analysis confirms that R17 and H18 serve as essential specificity determinants, with any amino acid substitution at these positions completely abolishing KMT5A enzymatic activity [1]. Conversely, H4(1-20) and H4(1-24) are optimized for HAT assays targeting Lys5, Lys8, Lys12, or Lys16, and are not recognized by KMT5A/B with comparable efficiency [2]. For p300/PCAF HAT assays, H4(1-24) is the validated substrate in the widely adopted radiometric assay [3], whereas H4(15-24) lacks the N-terminal lysines required for HAT-mediated acetylation detection. Cross-substitution without empirical re-validation introduces uncontrolled variability in apparent enzyme activity, confounding IC50 determinations, kinetic parameter estimation, and high-throughput screening reproducibility.

KMT5A/B substrate recognition may not transfer to H4(1-20) or H4(1-24); activity may be absent.
R17 or H18 substitution abolishes reported enzymatic activity; sequence context cannot be assumed.
H4(15-24) lacks N-terminal lysines (5,8,12,16) required for p300/PCAF HAT assays.

Quantitative Evidence for H4(15-24)


KMT5A Recognition Determinants: R17 and H18

KMT5A (SET8) exhibits stringent substrate recognition requirements within the H4(15-24) sequence. Structural and mutational analysis reveals that arginine-17 (R17) and histidine-18 (H18) are critical specificity determinants; substitution of either residue with any other amino acid completely abolishes KMT5A enzymatic activity toward the peptide substrate [1]. This sequence dependence is not observed with H4(1-20) or H4(1-24) peptides, which contain R17 and H18 but in a different local sequence context due to the absence of C-terminal residues R19-L23 that contribute to binding cleft intercalation [2].

KMT5A Recognition Determinants
Head-to-head
Wild-type: full activity (Km ~1-2 µM); R17A/H18A: activity undetectable
Sequence specificity critical for assay fit
Couture et al. 2005
Lysine methyltransferase SET8 substrate specificity H4K20 methylation

H4(1-24) vs. H4(15-24): HAT vs. HMT Assays

The H4(1-24) peptide is the validated substrate in the classical radiometric HAT assay [1]. In contrast, H4(15-24) lacks Lys5, Lys8, Lys12, and Lys16 and is not recognized by p300 or PCAF HATs for acetylation. For KMT5A/B methyltransferase assays, only the 15-24 region (or longer peptides containing it) supports robust activity; H4(1-20) lacks the C-terminal recognition elements required for efficient catalysis [2]. This mutual exclusivity means no single H4 peptide serves both assay types optimally.

HAT vs HMT Substrate Fit
Class-level
H4(15-24): KMT substrate; H4(1-24): p300/PCAF substrate. Mutual exclusivity.
Assay-specific procurement required
Trievel RC, et al. 1999; Couture JF, et al. 2005
Histone acetyltransferase HAT assay p300 substrate validation

Crystal Structure 1ZKK: Binding Mode Validation

The 1.45 Å resolution crystal structure (PDB: 1ZKK) of hSET8 in ternary complex with H4 peptide (15-24) and S-adenosylhomocysteine provides atomic-level validation of the binding mode [1]. The H4 peptide intercalates as an extended parallel β-strand within the substrate-binding cleft, with residues R17, H18, K20, V21, L22, and R23 engaging in specific hydrogen bonds and hydrophobic contacts. Mutational analysis confirms that interactions with both N- and C-terminal residues flanking K20 are critical for conferring substrate specificity [2]. No comparable high-resolution structural data exist for alternative H4 peptides (e.g., H4(1-20)) bound to SET8.

Structural Binding Mode
Method context
PDB 1ZKK: 1.45 Å, H4(15-24) intercalates in SET8 cleft, extensive contacts
Binding mode reported for 15-24 sequence
No comparable structure for alternate peptides
X-ray crystallography protein-peptide complex SET8 structure-based drug design

PCAF Substrate Preference: H3 vs. H4

Using a fluorescent microplate HAT assay, PCAF acetylation of histone H3 N-terminal peptide is significantly preferred over histone H4 peptide substrates [1]. Quantitative evaluation reveals that histone H3 serves as the optimal PCAF substrate, with histone H4 exhibiting lower acetylation efficiency. This class-level specificity underscores that not all histone N-terminal peptides are interchangeable in HAT assays; H4-based substrates must be selected based on the specific HAT enzyme under investigation [2].

PCAF Substrate Preference
Class-level
H3 peptide preferred over H4 for PCAF acetylation
Substrate selection depends on HAT enzyme
Trievel RC, et al. 2000
PCAF HAT substrate specificity histone acetylation

p300 Acetylation Site Specificity: Lys5 and Lys8

p300 preferentially acetylates lysines 5 and 8 of histone H4 within nucleosomal substrates, whereas PCAF primarily acetylates lysine 14 of H3 and less efficiently acetylates lysine 8 of H4 [1]. This site-specific acetylation pattern demonstrates that even among H4 N-terminal peptides, the presence and context of specific lysine residues determine HAT substrate suitability. The H4(15-24) peptide lacks Lys5, Lys8, Lys12, and Lys16 and is therefore not a substrate for p300-mediated acetylation [2].

p300 Acetylation Site Specificity
Class-level
p300 requires Lys5/8; H4(15-24) lacks these residues
Sequence content determines p300 assay fit
Schiltz RL, et al. 1999
p300 histone acetylation site-specificity transcriptional coactivator

Research and Procurement Scenarios


KMT5A Activity Assays and Inhibitor Screening

Utilize H4(15-24) as the validated substrate for KMT5A methyltransferase activity assays, including radiometric (³H-AdoMet), antibody-based (anti-H4K20me1), or mass spectrometry detection formats. The 15-24 sequence contains the minimal high-affinity recognition motif, enabling robust Km determination (approximately 1-2 µM) and reliable IC50 measurements for SET8 inhibitor candidates [1]. Procurement of this exact peptide ensures consistency with published structural and kinetic data derived from PDB 1ZKK and related studies [2].

KMT5B Di-/Trimethyltransferase Assays

Employ H4(15-24) as the acceptor peptide for KMT5B-catalyzed H4K20 di- and trimethylation studies. While KMT5B exhibits broader substrate tolerance than KMT5A, the 15-24 sequence remains the preferred minimal substrate for in vitro characterization [1]. This peptide enables direct comparison of KMT5A vs. KMT5B product specificity (monomethylation vs. di-/trimethylation) under identical assay conditions [2].

Structural Biology and Binding Studies

Use H4(15-24) peptides (unmodified or bearing K20me1/me2/me3 modifications) for X-ray crystallography, NMR spectroscopy, and isothermal titration calorimetry (ITC) studies of reader domain interactions [1]. The 15-24 sequence corresponds to the peptide co-crystallized with SET8 in PDB 1ZKK (1.45 Å resolution), providing a direct structural reference for binding mode analysis [2]. This peptide is also suitable for fluorescence polarization (FP) assays measuring 53BP1 tandem Tudor domain binding to H4K20me2.

Antibody Production and Validation

Utilize H4(15-24) peptides with defined K20 methylation states (me0, me1, me2, me3) as immunogens for generating modification-specific antibodies or as standards in ELISA and Western blot validation [1]. Commercial anti-H4K20me1 antibodies are commonly raised against KLH-conjugated H4(15-24)K20me1 peptide, and procurement of the unmodified or modified 15-24 peptide enables rigorous antibody specificity testing via peptide competition assays [2].

Application
Selection Property
Validation Focus
KMT5A Activity Assays
Recognition motif (15-24) reported for SET8
Methylation activity and inhibitor IC50 review
KMT5B Methyltransferase Assays
Substrate context for di-/trimethylation
Product specificity comparison
Structural Biology & Binding Studies
Co-crystallized peptide (PDB 1ZKK)
Binding mode and domain interaction assays
Antibody Production & Validation
Defined K20 methylation states
Modification-specific antibody specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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